Methyl 3,5-dichloro-4-formylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMESDUAFUZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3,5 Dichloro 4 Formylbenzoate
Established Synthetic Routes and Precursor Utilization
A common and logical synthetic pathway to Methyl 3,5-dichloro-4-formylbenzoate involves a three-step sequence starting from 3,5-dichloro-4-methylbenzoic acid. This route sequentially modifies the functional groups on the benzene (B151609) ring: first, the esterification of the carboxylic acid; second, the halogenation of the benzylic methyl group; and finally, the selective oxidation of the resulting benzyl (B1604629) halide to the desired aldehyde.
Esterification of 3,5-dichloro-4-methylbenzoic Acid to Methyl 3,5-dichloro-4-methylbenzoate
The initial step in this synthetic sequence is the conversion of the carboxylic acid group of 3,5-dichloro-4-methylbenzoic acid into a methyl ester. This transformation is typically accomplished through Fischer esterification. masterorganicchemistry.com In this acid-catalyzed reaction, the carboxylic acid is treated with an excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the product side is often achieved by using a large excess of the alcohol or by removing the water formed during the reaction.
Alternative "green" methodologies have also been developed for esterification, such as using dimethyl carbonate as both a reagent and solvent, promoted by a catalyst system like potassium carbonate (K₂CO₃) in combination with a phase transfer catalyst. researchgate.net
| Method | Reagents | Catalyst | Typical Conditions |
|---|---|---|---|
| Fischer Esterification | 3,5-dichloro-4-methylbenzoic acid, Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol |
| Dimethyl Carbonate Esterification | 3,5-dichloro-4-methylbenzoic acid, Dimethyl Carbonate | K₂CO₃ / Phase Transfer Catalyst | Elevated temperature |
Benzylic Bromination of Methyl 3,5-dichloro-4-methylbenzoate to Methyl 4-(bromomethyl)-3,5-dichlorobenzoate
Following the esterification, the next step involves the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction is a standard method for this transformation, utilizing N-Bromosuccinimide (NBS) as the bromine source. researchgate.net This reaction proceeds via a free-radical mechanism and thus requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with initiation by heat or UV light. google.com The choice of solvent is critical to the success of the reaction; non-polar solvents such as carbon tetrachloride (CCl₄) or more environmentally benign alternatives like 1,2-dichlorobenzene (B45396) are effective. researchgate.net These solvents facilitate the radical chain reaction while minimizing competing ionic side reactions, such as electrophilic aromatic substitution on the benzene ring. Lewis acid catalysis has also been shown to promote benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov
| Reaction | Brominating Agent | Initiator/Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | 1,2-Dichlorobenzene, CCl₄ | Heat or UV light |
| Lewis Acid Catalyzed | DBDMH | Zirconium(IV) chloride | Dichloromethane (B109758) | Room Temperature |
Selective Oxidation of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate to this compound (e.g., via Trimethylamine N-Oxide)
The final step in the established route is the oxidation of the benzylic bromide to an aldehyde. This conversion requires mild and selective oxidizing conditions to avoid over-oxidation to the carboxylic acid. Amine oxides, such as Trimethylamine N-Oxide (TMAO), are effective reagents for this purpose. wikipedia.org The reaction mechanism involves the nucleophilic substitution of the bromide by the amine oxide, followed by an elimination step to yield the aldehyde and trimethylamine. wikipedia.org This method is related to the Kornblum oxidation, which typically uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant. Other amine oxides, like pyridine (B92270) N-oxide, can also be employed, often in the presence of an additive like silver oxide, to facilitate the oxidation under mild conditions. nih.gov
| Oxidation Method | Oxidizing Agent | Key Features |
|---|---|---|
| Amine N-Oxide Oxidation | Trimethylamine N-Oxide (TMAO) | Mild conditions, good selectivity for aldehyde. |
| Pyridine N-Oxide Oxidation | Pyridine N-oxide / Silver oxide | Efficient conversion of benzylic halides to aldehydes. nih.gov |
| Kornblum Oxidation | Dimethyl Sulfoxide (DMSO) | Classic method, often requires a base and elevated temperatures. |
Analogous Synthetic Strategies and Their Adaptability to this compound
Beyond the linear synthesis from a pre-functionalized precursor, modern catalytic methods offer alternative pathways. These strategies could potentially be adapted to introduce the formyl group directly onto a suitably substituted aromatic ring, possibly reducing the number of synthetic steps.
Palladium-Catalyzed Functionalization Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing functional groups. The formylation of aryl halides represents a direct method for synthesizing aromatic aldehydes. acs.org This strategy could be adapted to synthesize this compound by starting with a precursor like Methyl 3,5-dichloro-4-halobenzoate (where the halo group is typically iodine or bromine). Various sources of the formyl group (a "C1 resource") can be used. rsc.org
Carbon Monoxide (CO): Traditional methods use a mixture of carbon monoxide and a hydride source, such as synthesis gas (CO/H₂), in the presence of a palladium catalyst. nih.gov
Isocyanides: A milder alternative involves the palladium-catalyzed insertion of an isocyanide, such as tert-butyl isocyanide, followed by reduction with a hydrosilane like triethylsilane (Et₃SiH). acs.orgorganic-chemistry.org
Formic Acid: Formic acid (HCOOH) can serve as a convenient and environmentally friendly source of CO in a palladium-catalyzed reductive carbonylation process. organic-chemistry.org
These reactions typically require a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., JohnPhos), and a base. acs.org The adaptability of this method would depend on the synthesis and stability of the required Methyl 3,5-dichloro-4-halobenzoate precursor.
| Formyl Group Source | Typical Catalyst System | Reducing Agent/Co-reagent | Reference |
|---|---|---|---|
| tert-Butyl Isocyanide | Pd(OAc)₂ / JohnPhos | Et₃SiH | acs.orgorganic-chemistry.org |
| Formic Acid (HCOOH) | Pd(OAc)₂ / PPh₃ | I₂, Et₃N | organic-chemistry.org |
| Synthesis Gas (CO/H₂) | Pd(0) / PR₂(n)Bu | H₂ | nih.gov |
Advanced Oxidative Protocols for Aldehyde Formation
Advanced oxidative protocols provide modern, often more efficient and environmentally friendly, alternatives for the conversion of benzylic intermediates to aldehydes. These methods could be applied to the oxidation of either Methyl 3,5-dichloro-4-methylbenzoate (direct C-H oxidation) or Methyl 4-(bromomethyl)-3,5-dichlorobenzoate (C-Br oxidation).
Direct oxidation of the benzylic C-H bond is a highly desirable transformation. Recent research has explored various catalytic systems, including ruthenium-based catalysts and photocatalytic methods using organic dyes like fluorescein (B123965) under visible light. nih.gov
For the oxidation of the benzylic bromide intermediate, advanced protocols focus on avoiding stoichiometric, often harsh, traditional oxidants. Recent developments include:
Photocatalysis: The conversion of benzyl bromide to benzaldehyde (B42025) can be achieved using NaOH-modified graphitic carbon nitride (g-C₃N₄) as a heterogeneous catalyst with molecular oxygen as the oxidant under visible light irradiation. rsc.org
Aerobic Oxidation: Catalyst-free aerobic oxidation of benzyl bromides to benzaldehydes can be mediated by visible light, offering a green alternative to classical methods. researchgate.net
These advanced protocols offer benefits such as milder reaction conditions, the use of sustainable oxidants like air or O₂, and potentially higher selectivity, making them attractive for complex molecule synthesis. rsc.orgresearchgate.net
Multi-Component Reaction (MCR) Approaches for Formylbenzoate Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgbeilstein-journals.org This approach is noted for its high atom economy, cost-effectiveness in product separation, and alignment with green chemistry principles by minimizing hazardous waste. beilstein-journals.org MCRs are particularly valuable in combinatorial chemistry and diversity-oriented synthesis, enabling the rapid creation of structurally diverse compound libraries. beilstein-journals.orgnih.gov
In the context of formylbenzoate derivatives, MCRs provide a powerful route to complex heterocyclic structures. One notable application is the synthesis of isoindolinones (benzo-fused γ-lactams). beilstein-journals.orgnih.gov A common strategy involves a three-component reaction utilizing a formylbenzoate derivative, an amine, and a third reactant that supplies the final carbon atom to complete the heterocyclic ring. beilstein-journals.orgnih.govresearchgate.net
For instance, a copper-catalyzed, three-component reaction has been developed using a formylbenzoate, various amines, and ketones. beilstein-journals.orgnih.govresearchgate.net The proposed mechanism for this Mannich/lactamization reaction begins with the formation of an imine from the reaction between the amine and the aldehyde group of the formylbenzoate. beilstein-journals.orgnih.gov Subsequently, the enol form of the ketone adds to the imine, creating a Mannich intermediate. This intermediate then undergoes an intramolecular attack on the ester function to yield the final isoindolinone product. beilstein-journals.orgnih.gov This reaction can proceed under catalyst-free conditions or with the use of p-toluenesulfonic acid to achieve good yields for a range of 3-substituted isoindolinones. nih.govresearchgate.net
Table 1: Example of a Three-Component Reaction Involving a Formylbenzoate Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Transformation |
| Formylbenzoate | Amine | Ketone | 3-Substituted Isoindolinone | Imine formation followed by Mannich addition and intramolecular lactamization. beilstein-journals.orgnih.gov |
| Benzoic Acid Derivative | Amide | DMSO | Isoindolinone | Pummerer-type rearrangement and C-H/C-H cross-dehydrogenative coupling. beilstein-journals.org |
Optimization of Reaction Parameters and Stereochemical Control in Synthesis
The optimization of reaction conditions is a critical step in chemical synthesis to maximize both the yield and purity of the target compound, this compound. Key parameters that require careful tuning include the choice of solvent, reaction temperature, reaction time, and the nature and concentration of reagents like bases or catalysts. vulcanchem.comscielo.br
Studies on related syntheses provide a framework for optimization. For example, in the synthesis of functionalized isoquinolines, the selection of potassium hydroxide (B78521) (KOH) as the base and dimethyl sulfoxide (DMSO) as the solvent at room temperature was found to be optimal. vulcanchem.com For esterification reactions, factors such as temperature, reactant molar ratios, and time are significant; factorial design experiments can be employed to systematically enhance conversion rates. rsc.org The reaction time, in particular, must be optimized to ensure high conversion without promoting side reactions that can decrease selectivity and lead to the formation of undesired by-products. scielo.br Similarly, the choice of solvent is crucial as it must provide good solubility for reactants while being "greener" than historically used solvents like dichloromethane or benzene. scielo.br
While this compound is an achiral molecule, stereochemical control becomes paramount when it is used as a substrate in reactions that generate chiral centers, such as in certain multi-component reactions. The spatial arrangement of the substituents on the aromatic ring can create steric and electronic effects that influence the stereochemical outcome of subsequent transformations. vulcanchem.com Although no catalytic systems have been reported for the enantioselective multicomponent synthesis of heterocycles directly from this specific benzoate (B1203000), this remains an area of interest in synthetic chemistry. researchgate.net
Table 2: Key Parameters for Synthesis Optimization
| Parameter | Influence on Reaction | Considerations for Optimization |
| Temperature | Affects reaction rate and selectivity. scielo.br | Higher temperatures can increase speed but may lead to side products; lower temperatures can improve selectivity. |
| Solvent | Influences reactant solubility and reaction pathways. vulcanchem.comscielo.br | Must dissolve all reactants; greener alternatives like acetonitrile (B52724) are preferred over halogenated solvents. scielo.br |
| Base/Catalyst | Crucial for promoting specific reaction steps (e.g., deprotonation). vulcanchem.com | The choice and concentration of the base or catalyst can significantly impact yield and purity. |
| Reaction Time | Determines the extent of reactant conversion. scielo.br | Must be long enough for high conversion but short enough to minimize the formation of degradation or side products. scielo.br |
Methodologies for Purification and Isolation of this compound and its Intermediates
The effective purification and isolation of this compound and its synthetic intermediates are essential for obtaining a product of high purity. Several standard and advanced laboratory techniques are employed for this purpose.
Column Chromatography: A widely used method for purifying organic compounds is silica (B1680970) gel column chromatography. chemicalbook.com For compounds similar to this compound, a mobile phase consisting of a mixture of ethyl acetate (B1210297) and petroleum ether has been successfully used to separate the desired product from reaction impurities. chemicalbook.com
Extraction and Washing: Liquid-liquid extraction is a fundamental step following the completion of a reaction. A typical procedure involves extracting the crude product into an organic solvent like ethyl acetate. chemicalbook.com The combined organic extracts are then washed with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. chemicalbook.com The purified product is then recovered by removing the solvent using a rotary evaporator. chemicalbook.com
Recrystallization: This technique is used to purify solid compounds. For a related intermediate, 3,5-dichloro-4-methylbenzoic acid, recrystallization of the crude filter cake from methanol was used to obtain the final, purified product. google.com
Purification via Derivatization: In complex mixtures, purification can be achieved by temporarily converting the target molecule into a derivative with different physical properties. For instance, methyl-4-formylbenzoate can be isolated from byproducts by converting it into an acetal (B89532). google.com This changes its solubility and allows other components to be removed, for example, by filtration at controlled low temperatures (e.g., -5 °C to 3 °C). google.com The pure acetal can then be isolated and converted back to the aldehyde.
Table 3: Summary of Purification Methodologies
| Method | Description | Application Example |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). chemicalbook.comchemicalbook.com | Purifying methyl 3-chloro-4-formylbenzoate using an ethyl acetate/petroleum ether eluent. chemicalbook.com |
| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Extracting the product into ethyl acetate and washing with brine to remove impurities. chemicalbook.com |
| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying 3,5-dichloro-4-methylbenzoic acid from methanol. google.com |
| Derivatization | Temporarily modifying a functional group to alter the molecule's physical properties for easier separation. | Converting methyl-4-formylbenzoate to an acetal to facilitate its separation from other byproducts. google.com |
Chemical Reactivity and Derivatization Strategies Involving Methyl 3,5 Dichloro 4 Formylbenzoate
Transformations of the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon.
The formyl group readily undergoes nucleophilic addition with nitrogen-based nucleophiles like hydrazine and its derivatives to form hydrazones. This reaction is a cornerstone in the synthesis of various heterocyclic compounds. The general mechanism involves the initial attack of the nucleophilic nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone.
The synthesis of hydrazones from aldehydes is a well-established transformation. For instance, the condensation of an acid hydrazide with an aldehyde, often in a solvent like ethanol and catalyzed by a few drops of acetic acid, typically proceeds by refluxing the mixture for several hours to yield the corresponding hydrazone. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| Aldehyde (R-CHO) | Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |
| Aldehyde (R-CHO) | Substituted Hydrazine (e.g., Phenylhydrazine) | Substituted Hydrazone | Acid or base catalysis |
A key feature in the chemistry of molecules like Methyl 3,5-dichloro-4-formylbenzoate is the ability to selectively reduce one functional group in the presence of another. The aldehyde group can be chemoselectively reduced to a primary alcohol using mild reducing agents, leaving the less reactive ester group intact. iwu.edumasterorganicchemistry.com Sodium borohydride (NaBH₄) is a particularly effective reagent for this purpose. iwu.edumasterorganicchemistry.comchegg.comchegg.com
The reduction of an aldehyde to a primary alcohol with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com This transformation is typically carried out in an alcoholic solvent, such as ethanol or methanol (B129727), at cool temperatures. iwu.eduias.ac.in The reaction is highly efficient for aldehydes and ketones, while esters and carboxylic acids are generally unreactive under these conditions. masterorganicchemistry.comias.ac.in This differential reactivity allows for the precise modification of the aldehyde moiety. researchgate.net
| Starting Material Example | Reagent | Solvent | Product | Key Feature |
| Methyl 4-formylbenzoate (B8722198) | Sodium Borohydride (NaBH₄) | 95% Ethanol | Methyl 4-(hydroxymethyl)benzoate | Aldehyde reduced, ester untouched iwu.edu |
| Vanillin Acetate (B1210297) | Sodium Borohydride (NaBH₄) | 95% Ethanol | Vanillyl alcohol acetate | Illustrates chemoselectivity iwu.edu |
Aldehydes are readily oxidized to their corresponding carboxylic acids. nih.govchemicalbook.comnoaa.gov This transformation can be achieved using a variety of oxidizing agents. For aromatic aldehydes, reagents such as potassium permanganate or chromium-based compounds have traditionally been used. More environmentally benign methods utilizing hydrogen peroxide in the presence of a catalyst, such as selenium, have also been developed, affording carboxylic acids in good to excellent yields under mild conditions. mdpi.com The oxidation reaction is often autocatalytic and can even occur slowly upon exposure to air, a process activated by light and catalyzed by transition metal salts. nih.govnoaa.gov
| Aldehyde Substrate | Oxidizing Agent | Conditions | Product |
| Benzaldehyde (B42025) | Hydrogen Peroxide / Diphenyl Diselenide | 50 °C, Water | Benzoic Acid mdpi.com |
| Aromatic Aldehydes | Potassium Permanganate (KMnO₄) | Acidic or Basic | Aromatic Carboxylic Acids |
| Aromatic Aldehydes | Air (autoxidation) | Light, metal catalysts | Aromatic Carboxylic Acids nih.govnoaa.gov |
The aldehyde group can undergo condensation reactions with a range of nitrogen and oxygen nucleophiles. Primary amines react with aldehydes to form imines (also known as Schiff bases) through a nucleophilic addition followed by dehydration. youtube.com This reaction is typically carried out under mildly acidic conditions (pH 4-5) which facilitates the dehydration step. youtube.com
Similarly, in the presence of an acid catalyst, alcohols can add to the aldehyde group to form hemiacetals, which can then react with a second molecule of the alcohol to yield a stable acetal (B89532).
| Nucleophile | Product | Intermediate | Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Hemiaminal | Mildly acidic (pH 4-5) youtube.com |
| Alcohol (R-OH) | Acetal | Hemiacetal | Acid catalyst |
Reactions at the Ester Functionality
The methyl ester group is generally less reactive than the aldehyde. However, it can undergo specific transformations, most notably hydrolysis.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. ambeed.com Basic hydrolysis, also known as saponification, is a common method. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. chemspider.com
This process is irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion.
| Starting Material | Reagents | Conditions | Product |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | 1. NaOH, Water/Methanol; 2. HCl | Reflux, then acidification | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid chemspider.com |
Transesterification Processes
The methyl ester group of this compound can undergo transesterification, a fundamental process in organic synthesis for converting one ester into another. This reaction is typically achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or one of the byproducts (in this case, methanol) is removed as it forms.
Common Catalysts for Transesterification:
Acid Catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH)
Base Catalysts: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), titanates
The general scheme for the transesterification of this compound is as follows:
This compound + R-OH ⇌ Alkyl 3,5-dichloro-4-formylbenzoate + CH₃OH
This process allows for the modification of the ester group to introduce different alkyl or aryl chains, which can alter the compound's physical properties, such as solubility, or introduce new functionalities for further reactions.
Reactivity of the Dichlorinated Aromatic Core
The benzene (B151609) ring of this compound is substituted with four groups: two chlorine atoms, a formyl group (aldehyde), and a methyl carboxylate group (ester). These substituents profoundly influence the reactivity of the aromatic core.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.org
In the case of this compound, all four substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. wikipedia.org The formyl and methyl carboxylate groups are strong deactivators and meta-directors. The chlorine atoms are also deactivating but are considered ortho, para-directors.
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -CHO (Formyl) | Electron-Withdrawing | Strongly Deactivating | meta |
| -COOCH₃ (Ester) | Electron-Withdrawing | Strongly Deactivating | meta |
Given the strong deactivation by all four groups, electrophilic aromatic substitution on this molecule is exceptionally difficult and would require harsh reaction conditions. wikipedia.org Any potential substitution would be directed to the single available hydrogen position, which is meta to the formyl and ester groups and ortho to both chlorine atoms.
Nucleophilic Aromatic Substitution Pathways
In contrast to its deactivation towards electrophiles, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
For this compound, the formyl and ester groups are ortho and para, respectively, to the chlorine atoms. This arrangement activates the chlorine atoms for displacement by a variety of nucleophiles.
Potential Nucleophiles for SNAr Reactions:
Hydroxides (-OH)
Alkoxides (-OR)
Thiolates (-SR)
Amines (NH₃, RNH₂, R₂NH)
The mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org
This pathway provides a valuable method for replacing the chlorine atoms with other functional groups, significantly increasing the molecular complexity.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The chlorine atoms on the aromatic ring serve as excellent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Palladium and nickel catalysts are commonly employed for these transformations. mdpi-res.comresearchgate.net These reactions allow for the coupling of the aryl chloride with a wide range of organometallic reagents. ethz.ch
Examples of Applicable Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium | C-C |
| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | Palladium | C-C |
| Heck Coupling | Alkene | Palladium | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (sp²-sp) |
| Negishi Coupling | Organozinc Reagent | Palladium or Nickel | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
These reactions offer a robust and versatile strategy for derivatizing the this compound core, enabling the synthesis of complex molecules such as biaryls, alkynylated arenes, and arylamines.
Diastereoselective Control in Synthetic Applications of this compound
The formyl (aldehyde) group is a key site for synthetic transformations that can create new stereocenters. Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of this compound, nucleophilic additions to the aldehyde carbonyl can be influenced by the adjacent structural features of the molecule.
Impact of Ortho and Di-ortho Substitution on Stereochemical Outcomes
The two chlorine atoms located ortho to the formyl group play a critical role in controlling the stereochemical outcome of nucleophilic addition reactions. These substituents exert significant steric hindrance, which can dictate the trajectory from which a nucleophile approaches the carbonyl carbon.
In reactions involving the addition of organometallic reagents (e.g., Grignard reagents, organolithiums, or allylic aluminum reagents) to the aldehyde, the bulky ortho substituents can block one face of the planar carbonyl group more effectively than the other. uni-muenchen.de This steric bias forces the incoming nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.
For example, in a reaction with a chiral nucleophile or in the presence of a chiral catalyst, the di-ortho chloro substituents would create a highly defined steric environment. This environment can amplify the facial selectivity of the attack on the prochiral aldehyde, resulting in the preferential formation of one enantiomer or diastereomer. This principle is fundamental in asymmetric synthesis for controlling the three-dimensional arrangement of atoms in the product.
Influence of Catalytic Systems (e.g., Lewis Acids vs. Brønsted Acids) on Diastereoselectivity
The diastereoselectivity of chemical reactions involving the derivatization of aldehydes, such as this compound, is significantly influenced by the choice of catalytic system. The distinction between Lewis acids and Brønsted acids as catalysts plays a pivotal role in determining the spatial arrangement of newly formed stereocenters. While specific studies on this compound are not extensively detailed in publicly available literature, the principles governing diastereoselective reactions of aromatic aldehydes provide a framework for understanding potential outcomes.
Lewis Acid Catalysis:
Lewis acids, as electron-pair acceptors, activate the formyl group of this compound by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nature of the Lewis acid, including its size, metal center, and associated ligands, dictates the geometry of the transition state, thereby influencing the diastereomeric ratio of the product.
In reactions such as aldol (B89426) additions or allylation, the use of chiral Lewis acids can induce high levels of both enantioselectivity and diastereoselectivity. The chiral environment created by the catalyst-ligand complex favors one transition state over others, leading to the preferential formation of a specific diastereomer. For instance, in the context of other aromatic aldehydes, bidentate ligands coordinating to a metal center can create a rigid and well-defined chiral pocket around the reacting aldehyde, effectively shielding one face of the carbonyl group and directing the nucleophile to the opposite face. This steric hindrance is a key factor in controlling the stereochemical outcome.
The diastereoselectivity in Lewis acid-catalyzed reactions can be illustrated by considering the general reaction of an aldehyde with a nucleophile that generates a new stereocenter. The choice of different Lewis acids can lead to different diastereomeric outcomes, as summarized in the hypothetical data below, based on established principles for similar aldehydes.
| Entry | Lewis Acid Catalyst | Nucleophile | Solvent | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | Silyl Ketene Acetal | CH₂Cl₂ | 85:15 |
| 2 | SnCl₄ | Silyl Ketene Acetal | CH₂Cl₂ | 70:30 |
| 3 | Sc(OTf)₃ | Allyltrimethylsilane | CH₃CN | 90:10 |
| 4 | Yb(OTf)₃ | Allyltrimethylsilane | CH₃CN | 82:18 |
Note: This data is illustrative and based on general principles of Lewis acid catalysis in aldol and allylation reactions of aromatic aldehydes, not on specific experimental results for this compound.
Brønsted Acid Catalysis:
Brønsted acids, as proton donors, can also catalyze reactions at the formyl group. They activate the carbonyl group by protonating the oxygen atom, which increases the electrophilicity of the carbonyl carbon. In the realm of asymmetric catalysis, chiral Brønsted acids, such as phosphoric acids, have emerged as powerful tools for controlling stereoselectivity.
The mechanism of stereocontrol by chiral Brønsted acids often involves the formation of a highly organized, hydrogen-bonded transition state. The catalyst can simultaneously activate the aldehyde and orient the incoming nucleophile, leading to a high degree of stereochemical control. The steric and electronic properties of the catalyst's chiral backbone are crucial in creating a selective environment for the reaction. For example, in the propargylation of aldehydes, chiral phosphoric acids have been shown to effectively control the enantioselectivity and, by extension, can influence the diastereoselectivity when a second stereocenter is formed.
A comparison of hypothetical diastereomeric ratios in a reaction catalyzed by different types of acids could look as follows:
| Entry | Catalyst Type | Catalyst Example | Nucleophile | Diastereomeric Ratio (Diastereomer 1:Diastereomer 2) |
| 1 | Lewis Acid | Chiral Boron Lewis Acid | Enol Silane | 95:5 |
| 2 | Brønsted Acid | Chiral Phosphoric Acid | Allenylboronate | 92:8 |
| 3 | Achiral Lewis Acid | BF₃·OEt₂ | Enol Silane | 60:40 |
| 4 | Achiral Brønsted Acid | p-Toluenesulfonic Acid | Allenylboronate | 55:45 |
Note: This data is illustrative and based on general principles of acid catalysis in reactions of aromatic aldehydes, not on specific experimental results for this compound.
Advanced Applications of Methyl 3,5 Dichloro 4 Formylbenzoate in Organic Synthesis
Precursor in Complex Heterocyclic Scaffold Construction
The strategic placement of reactive aldehyde and ester functionalities on a stable dichlorinated ring allows Methyl 3,5-dichloro-4-formylbenzoate to serve as a key starting material for the synthesis of diverse heterocyclic systems.
The Povarov reaction is a powerful acid-catalyzed, three-component reaction that provides access to substituted tetrahydroquinolines. eurekaselect.comresearchgate.net This reaction is a formal aza-Diels-Alder cycloaddition involving an aromatic amine, an aldehyde, and an alkene (the dienophile). beilstein-journals.orgnih.gov The general mechanism commences with the condensation of the aromatic amine and the aldehyde to form an in situ generated imine. This imine then acts as the diene component, reacting with an electron-rich alkene in a [4+2] cycloaddition to yield the tetrahydroquinoline core. beilstein-journals.orgbeilstein-journals.org
While specific literature examples detailing the use of this compound in this reaction were not identified in the searched literature, its aldehyde functionality makes it a suitable candidate for the reaction. By reacting it with various anilines and electron-rich olefins, this method offers a potential pathway to synthesize novel tetrahydroquinolines incorporating the 3,5-dichloro-4-(methoxycarbonyl)phenyl moiety at the 2-position of the heterocyclic ring. The electron-withdrawing nature of the substituents on the benzaldehyde (B42025) ring could influence the reactivity of the intermediate imine, potentially requiring optimization of catalytic conditions.
The synthesis of pyranoquinolines, which contain a fused pyran and quinoline ring system, can also be approached through multi-component strategies involving aldehyde precursors. However, specific applications of this compound for this purpose are not detailed in the available research.
The benzimidazole scaffold is a privileged structure in medicinal chemistry. ijrar.org A primary synthetic route to 2-substituted benzimidazoles involves the condensation of an aromatic aldehyde with an o-phenylenediamine. beilstein-journals.orgsemanticscholar.org This transformation proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation) to furnish the benzimidazole ring system. organic-chemistry.org
This compound serves as an ideal aldehyde component in this pathway. Its reaction with various substituted o-phenylenediamines can be catalyzed by a range of reagents, including mineral acids, Lewis acids, or even under metal-free conditions, to produce a library of 2-substituted benzimidazoles. beilstein-journals.orgresearchgate.net The resulting products would feature the methyl 3,5-dichloro-4-yl-benzoate group at the 2-position of the benzimidazole core, a substitution pattern that can be further elaborated by leveraging the ester functionality. This pathway demonstrates the utility of the title compound in creating complex heterocyclic structures with potential biological activity. ijrar.org
Isoindolinones are another important class of N-heterocycles found in many natural products and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org this compound is particularly well-suited for constructing this scaffold through cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov
A notable example is a copper-catalyzed three-component reaction involving a formylbenzoate, an amine, and a ketone or terminal alkyne. beilstein-journals.orgresearchgate.net The cascade is initiated by the condensation of the aldehyde group of this compound with a primary amine to form an imine. Subsequently, a nucleophile, generated either from the enol form of a ketone or a copper acetylide, adds to the imine. beilstein-journals.org The final and key step of the cascade is an intramolecular cyclization, where the secondary amine nitrogen attacks the carbonyl carbon of the methyl ester group, forming the five-membered lactam ring of the isoindolinone core. beilstein-journals.org This efficient process simultaneously utilizes both the aldehyde and ester functionalities of the starting material to rapidly build molecular complexity. nih.gov
Role in Building Block Design for Molecular Architectures
The bifunctional nature of this compound makes it an exemplary building block for constructing complex molecular frameworks through strategies like multi-component reactions, where efficiency and molecular diversity are paramount.
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are prized for their efficiency, atom economy, and ability to generate libraries of structurally diverse compounds from simple precursors. nih.gov
As described for isoindolinone synthesis (Section 5.1.3), this compound is an ideal substrate for MCRs. beilstein-journals.orgresearchgate.net The presence of both an electrophilic aldehyde and an electrophilic ester group allows for sequential reactions within one pot. In the copper-catalyzed synthesis of isoindolinones, the aldehyde participates in the initial imine formation and addition, while the ester serves as the point of cyclization. beilstein-journals.org By systematically varying the amine and the ketone/alkyne components, a wide array of substituted isoindolinones can be generated from this single building block, each bearing the constant dichlorinated benzoate (B1203000) fragment.
| Component 1 | Component 2 (Amine) | Component 3 (Nucleophile Source) | Resulting Heterocyclic Core | Key Reaction Type |
|---|---|---|---|---|
| This compound | Aniline | Acetophenone | Substituted Isoindolinone | Three-Component Cascade beilstein-journals.orgresearchgate.net |
| This compound | Benzylamine | Cyclohexanone | Substituted Isoindolinone | Three-Component Cascade beilstein-journals.orgresearchgate.net |
| This compound | Methylamine | Phenylacetylene | Substituted Isoindolinone | Three-Component Cascade beilstein-journals.org |
| This compound | Aniline | Ethyl Vinyl Ether | Substituted Tetrahydroquinoline | Povarov Reaction (Potential) eurekaselect.combeilstein-journals.org |
| This compound | o-Phenylenediamine | - | Substituted Benzimidazole | Condensation/Cyclization beilstein-journals.orgorganic-chemistry.org |
Beyond its use in constructing heterocyclic cores, this compound serves as a valuable intermediate for synthesizing specific pharmacophores where precise substitution on a benzene (B151609) ring is crucial. An illustrative example is its potential application in the synthesis of prostaglandin EP1 receptor antagonists, which are investigated for various medical conditions. nih.gov
Many selective EP1 antagonists are derivatives of benzoic acid. nih.gov The structure of this compound provides three key features that can be strategically manipulated:
The methyl ester can be hydrolyzed at a late stage in the synthesis to reveal the free carboxylic acid, a common requirement for activity in this class of compounds.
The aldehyde group can be readily transformed into other functionalities. For instance, it can be reduced to a primary alcohol, which can then be converted into a leaving group (e.g., a bromide) or used directly in etherification reactions to link the phenyl ring to another part of the pharmacophore.
The dichloro substitution pattern provides metabolic stability and specific steric and electronic properties that can be used to fine-tune the molecule's binding affinity and selectivity for the target receptor.
A hypothetical synthetic route towards an EP1 antagonist could involve the reduction of the aldehyde of this compound, followed by its conversion to a linker group to attach a phenoxy side chain, and concluding with the saponification of the methyl ester to yield the final active benzoic acid derivative. This highlights its role as a versatile starting material for multi-step syntheses of complex, biologically active molecules.
Development of Compound Libraries Based on the this compound Scaffold
The strategic design and synthesis of compound libraries are fundamental to modern drug discovery and chemical biology, enabling the exploration of vast chemical space to identify novel bioactive molecules. The architectural framework of a scaffold molecule is pivotal in defining the structural diversity and therapeutic potential of the resulting library. This compound has emerged as a particularly valuable scaffold due to its inherent reactivity and multiple points for diversification.
The utility of this compound as a foundational scaffold lies in the strategic placement of its functional groups. The presence of an electrophilic aldehyde, a methyl ester, and two chlorine atoms on the benzene ring provides orthogonal handles for a variety of chemical transformations. The aldehyde and chloro groups, in particular, render the molecule highly reactive and amenable to a range of synthetic manipulations, including cross-coupling reactions and pharmaceutical derivatization. This inherent reactivity allows for the systematic and efficient generation of diverse molecular architectures.
One of the key reaction vectors on the this compound scaffold is the aldehyde group. Aldehydes are a versatile functional group in medicinal chemistry, readily participating in reactions such as reductive amination and additions of organometallic reagents to form new carbon-nitrogen and carbon-carbon bonds, respectively. This allows for the introduction of a wide array of substituents at this position, contributing significantly to the structural diversity of a compound library.
Furthermore, the dichloro-substitution pattern on the aromatic ring offers additional opportunities for diversification. The chlorine atoms can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at these positions, further expanding the chemical space accessible from this single scaffold. The ability to perform selective and high-yielding reactions at these positions is a critical factor in the successful construction of a compound library.
The development of compound libraries from the this compound scaffold allows for the creation of molecules with a three-dimensional character, which is often associated with successful interactions with biological targets. By systematically varying the substituents at the aldehyde and chloro positions, researchers can generate a collection of compounds with a wide range of steric and electronic properties. This diversity is crucial for increasing the probability of identifying molecules that can modulate the function of specific proteins or biological pathways.
While detailed research findings on large-scale compound libraries derived solely from the this compound scaffold are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of complex, biologically active molecules is well-established in patent literature. For instance, it has been utilized as a starting material in the synthesis of substituted tricyclic compounds with activity towards EP1 receptors and in the development of ROR nuclear receptor modulators. These examples underscore the value of this scaffold in generating structurally complex and pharmacologically relevant molecules, a cornerstone of library development.
The strategic application of this compound in a diversity-oriented synthesis approach would involve a series of parallel or combinatorial reactions to introduce a variety of building blocks at its reactive sites. The resulting library of compounds could then be screened against a panel of biological targets to identify potential lead compounds for drug discovery programs. The physicochemical properties of the scaffold itself, combined with the diversity of the appended substituents, would likely result in a library with a broad range of biological activities.
Computational Chemistry and Theoretical Studies on Methyl 3,5 Dichloro 4 Formylbenzoate
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity. Computational methods provide a deep understanding of how electrons are distributed within a molecule and how this distribution influences its chemical properties. For Methyl 3,5-dichloro-4-formylbenzoate, the presence of electron-withdrawing chlorine atoms and a formyl group, along with an electron-donating (via resonance) methyl ester group, creates a complex electronic environment. vulcanchem.com
Key aspects of electronic structure analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
The chlorine and formyl substituents on the benzene (B151609) ring of this compound are expected to be strongly electron-withdrawing, which would lower the energy of the LUMO and make the aromatic ring more susceptible to nucleophilic attack. vulcanchem.com Conversely, these groups would decrease the energy of the HOMO, making the molecule less prone to electrophilic attack. The formyl group itself presents a key site for nucleophilic addition reactions. vulcanchem.com The following table provides hypothetical values for electronic properties based on similar molecules.
Table 2: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new, untested compounds.
For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with variations in their structure (e.g., different substituents on the aromatic ring). The biological activity of these compounds would then be measured, and a statistical model would be built to relate this activity to calculated molecular descriptors.
The key steps in developing a QSAR model are:
Data Set Preparation: A diverse set of molecules with known activities is collected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the model.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR study on derivatives of this compound might explore their potential as enzyme inhibitors or their toxicity. The resulting model could highlight which structural features are most important for the desired activity. For example, a QSAR model for the toxicity of halogenated aromatic compounds might look like the equation below, where 'c' represents constants derived from the statistical analysis.
log(1/EC50) = c1 * logP + c2 * LUMO_energy + c3 * Molecular_Weight + c0
Table 3: Illustrative Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP | Hydrophobicity |
| Electronic | LUMO Energy | Electrophilicity |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide detailed insights into the behavior of molecules in different environments, such as in solution or interacting with a biological target like a protein.
For this compound, MD simulations could be employed to:
Study its behavior in different solvents: Understanding how the molecule interacts with solvent molecules can provide information about its solubility and stability.
Investigate its binding to a biological target: If the molecule is being studied as a potential drug, MD simulations can reveal the dynamics of its interaction with the active site of a protein, including the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Explore conformational changes: MD simulations can track the changes in the molecule's conformation over time, providing a more dynamic picture than static geometry optimization.
An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules. The forces between the particles are typically calculated using a force field, which is a set of empirical potential energy functions. The simulation generates a trajectory that describes how the positions and velocities of the particles evolve over time. Analysis of this trajectory can provide a wealth of information about the system's properties.
Table 4: Potential Outputs from a Molecular Dynamics Simulation of this compound with a Hypothetical Protein Target
| Analysis | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the protein and ligand |
| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions |
| Binding Free Energy Calculation | Estimation of the binding affinity of the ligand to the protein |
Computational Prediction and Analysis of Molecular Descriptors Relevant to Reactivity and Selectivity
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are fundamental to QSAR and other in silico methods for predicting the behavior of chemical compounds. A vast number of descriptors can be calculated, ranging from simple constitutional descriptors to complex 3D descriptors.
For this compound, the calculation of a diverse set of molecular descriptors can help in predicting its reactivity and selectivity in various chemical transformations. Some relevant categories of descriptors include:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms of each element, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and HOMO/LUMO energies.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity.
The calculated descriptors can be used to build predictive models for various properties, such as reaction rates, equilibrium constants, and biological activities. For example, descriptors related to the electronic properties of the formyl group could be used to predict its reactivity towards different nucleophiles.
Table 5: Selected Molecular Descriptors and Their Relevance to the Reactivity of this compound (Illustrative)
| Descriptor | Typical Value (Illustrative) | Relevance to Reactivity and Selectivity |
|---|---|---|
| Molecular Weight | 233.05 g/mol | General property, influences physical characteristics |
| LogP | 2.5 | Indicates hydrophobicity, affecting solubility and biological interactions |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Predicts transport properties, such as cell permeability |
| Number of H-bond Acceptors | 3 | Potential for hydrogen bonding interactions |
| LUMO Energy | -2.0 eV | Relates to susceptibility to nucleophilic attack |
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Pathways for Methyl 3,5-dichloro-4-formylbenzoate
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable alternatives for producing this compound.
Key areas for exploration include:
Green Chemistry Approaches : Implementing the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and employing safer solvents, will be crucial. numberanalytics.combeilstein-journals.org This could involve chemo-enzymatic cascades that use enzymes for specific transformations, reducing the need for harsh reagents. rsc.org Biocatalytic methods, for instance using extracts from organisms like Aloe vera under microwave irradiation, represent a novel green approach for transformations of aromatic aldehydes. scielo.org.mx
Catalytic Methods : Research into novel catalytic systems can offer significant advantages. This includes the use of recyclable and highly efficient catalysts, such as palladium-based systems for cross-coupling reactions or rhodium complexes for hydroformylation, to introduce the required functional groups with high selectivity. numberanalytics.com The development of solvent-free oxidation processes, for example using Au-Pd alloy nanoparticles, presents another sustainable pathway. mdpi.com
One-Pot Procedures : Designing tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste, time, and cost. acs.orgresearchgate.netliberty.edu A potential strategy could involve a one-pot reduction/cross-coupling procedure starting from a suitable precursor, which would streamline the synthesis and allow for rapid diversification. researchgate.netrug.nl
| Sustainable Synthesis Strategy | Potential Advantage | Relevant Research Area |
| Chemo-enzymatic Cascades | High selectivity, mild conditions, reduced waste. rsc.org | Biocatalysis, Green Chemistry. numberanalytics.comscielo.org.mx |
| Advanced Catalytic Systems | High efficiency, recyclability, lower energy use. numberanalytics.com | Homogeneous/Heterogeneous Catalysis. mdpi.com |
| One-Pot/Tandem Reactions | Reduced purification steps, less solvent waste, improved efficiency. liberty.edu | Process Chemistry, Synthetic Methodology. acs.orgrug.nl |
Development of Enantioselective and Diastereoselective Transformations
The aldehyde functionality of this compound is a prime target for asymmetric synthesis, enabling the creation of chiral molecules with specific three-dimensional structures. Future work should focus on developing highly stereocontrolled reactions.
Enantioselective Additions : The development of catalytic asymmetric nucleophilic additions to the formyl group is a significant research avenue. This includes reactions like the Henry (nitroaldol) reaction, which can be catalyzed by chiral copper complexes to produce chiral β-nitro alcohols with high enantiomeric purity. mdpi.com Similarly, enantioselective allylations and other carbon-carbon bond-forming reactions would provide access to a wide range of stereochemically rich products. nih.gov
Diastereoselective Reactions : For reactions that create multiple stereocenters, controlling the diastereoselectivity is essential. This can be achieved in processes like conjugate additions, cycloadditions, or intramolecular aldol (B89426) reactions. youtube.comrsc.org For instance, photocycloaddition reactions involving chiral aromatic aldehydes have demonstrated high facial diastereoselectivity, offering a pathway to complex polycyclic systems. acs.org The goal is to develop robust methods that reliably produce a single diastereomer.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, scalability, and process control. neuroquantology.com Integrating the synthesis and derivatization of this compound into these modern platforms is a critical future direction.
Enhanced Safety and Control : Many reactions, such as nitrations or hydrogenations, are highly exothermic and can be hazardous on a large scale in batch reactors. amt.uk Flow chemistry minimizes the reaction volume at any given time, allowing for superior heat transfer and temperature control, thus enhancing safety. neuroquantology.com
Scalability and Efficiency : Continuous flow processes allow for seamless scaling from milligrams to kilograms without extensive re-optimization. neuroquantology.com This is particularly valuable for industrial applications. The improved mass transfer in flow reactors can also lead to higher reaction rates, increased yields, and better purity compared to batch methods. amt.uk
Automation and High-Throughput Screening : Coupling flow reactors with automated systems and online analytics enables rapid optimization of reaction conditions (e.g., temperature, pressure, residence time, stoichiometry). vapourtec.com This approach can be used for high-throughput synthesis of libraries of derivatives for applications in drug discovery and materials science.
Design and Synthesis of Advanced Molecular Scaffolds Utilizing this compound
With its multiple reactive sites, this compound is an ideal starting material for constructing complex molecular architectures and diverse heterocyclic systems.
Heterocycle Synthesis : The compound's functional groups can be strategically employed in cyclization reactions to build a variety of N-, O-, and S-containing heterocycles. nih.gov For example, the formyl group can react with amines to form imines, which can then undergo intramolecular reactions to form scaffolds like benzimidazoles, which are known for their biological activity. nih.gov It can also serve as a precursor for building four-membered rings like oxetanes and azetidines, which are increasingly important in medicinal chemistry. numberanalytics.comdigitellinc.com
Multicomponent Reactions (MCRs) : The use of this compound in MCRs, where three or more reactants combine in a single step, provides a powerful tool for generating molecular diversity. researchgate.net This allows for the rapid assembly of complex structures, such as isoquinolines, from simple starting materials. rsc.org
Defined Molecular Scaffolds : The molecule can act as a "hub" or building block in the rational design of larger, well-defined molecular scaffolds. mdpi.com By selectively reacting each functional group, it is possible to create branched or cyclic structures with precise architectures for applications ranging from materials science to biomedical engineering.
| Scaffold Type | Synthetic Approach | Potential Application |
| Nitrogen Heterocycles | Condensation/Cyclization with Amines. nih.gov | Medicinal Chemistry, Pharmaceuticals. nih.gov |
| Oxygen/Sulfur Heterocycles | Cyclization with appropriate nucleophiles. nih.gov | Agrochemicals, Materials Science. |
| Medium-Sized Rings | Transition-metal-catalyzed intramolecular cyclization. mdpi.com | Drug Discovery, Natural Product Synthesis. |
| Complex Polycycles | Multicomponent or Tandem Reactions. researchgate.netrsc.org | Functional Materials, Chemical Biology. |
In-depth Mechanistic Studies of Key Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Future research should involve detailed mechanistic investigations of reactions involving this compound.
Kinetic Studies : Performing kinetic studies on key reactions, such as nucleophilic additions to the aldehyde or cross-coupling at the chlorinated positions, can reveal the rate-determining steps and the influence of substituents. arkat-usa.org For example, Hammett plots can quantify the electronic effects of the chloro and ester groups on the reactivity of the formyl group. researchgate.net
Computational Modeling : Quantum chemical calculations can provide valuable insights into reaction pathways, transition state structures, and activation energies. rsc.org This can help explain observed selectivities (chemo-, regio-, and stereo-) and guide the design of more efficient catalysts and reaction conditions.
Isotope Labeling Studies : Experiments using isotopically labeled reagents (e.g., deuterated substrates) can help elucidate bond-breaking and bond-forming steps in a reaction mechanism, such as determining whether a C-H bond cleavage is involved in the rate-determining step of an oxidation reaction. researchgate.net
Advanced Spectroscopic Characterization of Transient Intermediates
Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable under standard conditions. The direct detection and characterization of these transient species are challenging but crucial for a complete mechanistic picture.
Time-Resolved Spectroscopy : Techniques such as transient absorption spectroscopy or time-resolved infrared (TRIR) spectroscopy can be employed to detect and study the structure and kinetics of fleeting intermediates, like radicals or ketyls, on timescales from picoseconds to milliseconds.
Low-Temperature Spectroscopy : By conducting reactions at cryogenic temperatures, it is often possible to trap and stabilize reactive intermediates, allowing for their characterization by more conventional spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Electron Paramagnetic Resonance (EPR).
Mass Spectrometry Techniques : Advanced mass spectrometry methods, such as electrospray ionization mass spectrometry (ESI-MS), can be used to intercept and detect charged intermediates directly from the reaction mixture, providing evidence for proposed mechanistic pathways. The study of tetrahedral intermediates in reactions involving Weinreb amides is an example where such species are key to the reaction outcome. acs.orgresearchgate.net
Q & A
Q. Q1. What are the established synthetic routes for Methyl 3,5-dichloro-4-formylbenzoate, and how do reaction conditions influence yield?
A1. this compound is typically synthesized via formylation of methyl 3,5-dichloro-4-methylbenzoate using oxidizing agents or through substitution reactions. A common approach involves:
- Step 1: Chlorination of methyl 4-methylbenzoate using Cl2 or SO2Cl2 under controlled conditions to introduce 3,5-dichloro substituents .
- Step 2: Oxidation of the 4-methyl group to a formyl group using CrO3/H2SO4 or milder alternatives like SeO2 to avoid over-oxidation to carboxylic acids .
Key factors affecting yield:
- Temperature: Higher temperatures (>100°C) may degrade the formyl group.
- Catalyst choice: Milder catalysts (e.g., SeO2) improve selectivity for the aldehyde over the acid .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Q2. How is this compound characterized, and what analytical methods are critical for confirming its structure?
A2. Key characterization methods include:
- NMR Spectroscopy:
- <sup>1</sup>H NMR: The formyl proton appears as a singlet near δ 10.2 ppm, while aromatic protons (3,5-Cl) show deshielded signals at δ 8.2–8.5 ppm .
- <sup>13</sup>C NMR: The carbonyl carbon (C=O) resonates at ~165 ppm, and the formyl carbon at ~190 ppm .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are used to resolve crystal structures, confirming dihedral angles between the formyl group and aromatic ring (~45–50°), which influence reactivity .
- HPLC-PDA: Validates purity (>98%) and detects impurities like unreacted methyl benzoate derivatives .
Advanced Research Questions
Q. Q3. How does the electronic effect of the formyl group influence the reactivity of this compound in nucleophilic substitution reactions?
A3. The electron-withdrawing formyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position. This is critical in:
- Suzuki Couplings: The formyl group directs palladium catalysts to activate specific C-Cl bonds for cross-coupling .
- Condensation Reactions: Reacts with amines/hydrazines to form Schiff bases, useful in pharmaceutical intermediates .
Experimental validation: Kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. THF) show accelerated reaction rates in polar aprotic media due to stabilized transition states .
Q. Q4. What crystallographic data are available for this compound, and how does molecular packing affect its stability?
A4. Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral Angle: ~48.8° between the formyl group and aromatic ring, reducing steric hindrance and enhancing solubility .
- Packing Motifs: Strong Cl···Cl and C=O···H interactions stabilize the lattice, as observed in related 3,5-dichloro benzoates .
Stability Implications:
- Thermal gravimetric analysis (TGA) shows decomposition >200°C, correlating with weak van der Waals forces in the crystal lattice .
Q. Q5. How can discrepancies in purity assessments between HPLC and <sup>1</sup>H NMR be resolved for this compound?
A5. Discrepancies arise due to:
- NMR Limitations: Inability to detect non-protonated impurities (e.g., inorganic salts).
- HPLC Sensitivity: Detects low-concentration impurities but may misidentify isomers.
Mitigation Strategies:
- Combined Approach: Use HPLC for quantitative analysis and NMR for structural confirmation of impurities .
- Spiking Experiments: Add suspected impurities (e.g., methyl 3,5-dichloro-4-hydroxybenzoate) to validate retention times .
Q. Q6. What computational tools predict the metabolic pathways or environmental persistence of this compound?
A6. Tools like PISTACHIO and REAXYS predict:
- Biodegradation: The formyl group undergoes hydrolysis to 3,5-dichloro-4-hydroxybenzoic acid in aqueous environments (t1/2 ~7 days at pH 7) .
- Toxicity: QSAR models indicate moderate ecotoxicity (LC50 ~10 mg/L for Daphnia magna) due to chloro and formyl substituents .
Q. Q7. How do competing reaction pathways in the synthesis of this compound lead to byproducts, and how are they minimized?
A7. Common byproducts include:
- Over-Oxidation Products: 3,5-Dichloro-4-carboxybenzoate from excessive CrO3 usage .
- Di-Chlorinated Isomers: Poor regioselectivity during chlorination .
Optimization Strategies:
- Catalytic Control: Use substoichiometric SeO2 to limit over-oxidation .
- Low-Temperature Chlorination: Reduces isomer formation via kinetic control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
